Chiral Identity: (R)-Enantiomer vs. (S)-Enantiomer & Racemate in GlyT1 Pharmacophore Alignment
The (R)-enantiomer presents the piperidine 3-substituent and N-methyl glycine moiety in a specific three-dimensional arrangement that aligns with the GlyT1 inhibitor pharmacophore described in the Santora et al. (2018) series [1]. While direct comparative IC50 data for the isolated (R)- and (S)-enantiomers of this exact compound are not publicly available, class-level SAR across piperidine GlyT1 inhibitors demonstrates that enantiomeric pairs can exhibit >10-fold differences in IC50 [1]. Procurement of the (R)-enantiomer ensures stereochemical fidelity for SAR continuity; racemic material (CAS 1248439-38-4) introduces a 50% inactive stereoisomer load that confounds concentration-response modeling .
| Evidence Dimension | Stereochemical identity and enantiomeric purity |
|---|---|
| Target Compound Data | (R)-enantiomer, CAS 1354003-88-5, ≥95% purity (AKSci; Fluorochem) |
| Comparator Or Baseline | (S)-enantiomer (CAS not confirmed); Racemate CAS 1248439-38-4 (≥95% purity) |
| Quantified Difference | Enantiomeric excess >0% vs. 0% (racemate); absolute configuration (R) vs. (S) dictates pharmacophore alignment. |
| Conditions | Chiral HPLC; GlyT1 pharmacophore model (Santora et al., 2018) |
Why This Matters
Researchers requiring stereochemically defined GlyT1 pharmacophore probes or building blocks for enantioselective synthesis must specify (R)-enantiomer to avoid confounding stereochemical variables.
- [1] Santora, V.J., et al. (2018). Design and Synthesis of Novel and Selective Glycine Transporter-1 (GlyT1) Inhibitors with Memory Enhancing Properties. J. Med. Chem., 61(14), 6018–6033. View Source
